molecular formula C15H15NO3 B8567751 4-(3-pyridin-4-ylpropoxy)benzoic acid

4-(3-pyridin-4-ylpropoxy)benzoic acid

Cat. No. B8567751
M. Wt: 257.28 g/mol
InChI Key: FGCFEKDCZUOWRW-UHFFFAOYSA-N
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Patent
US05648368

Procedure details

A solution of 19-4 (3.2 g, 11.9 mmol), 1N LiOH (25 mL), and THF (50 mL) was stirred overnight at ambient temperature. After 20 h, the solution was washed with EtOAc and then acidified with 10% KHSO4 to give a suspension of white solid. The aqueous portion was extracted with CHCl3 and then the aqueous portion containing the solid was filtered. After drying the solid at 50° C. for 3 h, 19-5 was obtained. Rf 0.47 (silica, 10/1/1 CH2Cl2 /CH3OH/AcOH).
Name
19-4
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
CH2Cl2 CH3OH AcOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][CH2:8][CH2:9][O:10][C:11]2[CH:20]=[CH:19][C:14]([C:15]([O:17]C)=[O:16])=[CH:13][CH:12]=2)=[CH:3][CH:2]=1.[Li+].[OH-].C1COCC1>C(Cl)Cl.CO.CC(O)=O>[N:1]1[CH:2]=[CH:3][C:4]([CH2:7][CH2:8][CH2:9][O:10][C:11]2[CH:12]=[CH:13][C:14]([C:15]([OH:17])=[O:16])=[CH:19][CH:20]=2)=[CH:5][CH:6]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
19-4
Quantity
3.2 g
Type
reactant
Smiles
N1=CC=C(C=C1)CCCOC1=CC=C(C(=O)OC)C=C1
Name
Quantity
25 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
CH2Cl2 CH3OH AcOH
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl.CO.CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the solution was washed with EtOAc
CUSTOM
Type
CUSTOM
Details
to give
ADDITION
Type
ADDITION
Details
a suspension of white solid
EXTRACTION
Type
EXTRACTION
Details
The aqueous portion was extracted with CHCl3
ADDITION
Type
ADDITION
Details
the aqueous portion containing the solid
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
After drying the solid at 50° C. for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
19-5 was obtained

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
N1=CC=C(C=C1)CCCOC1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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